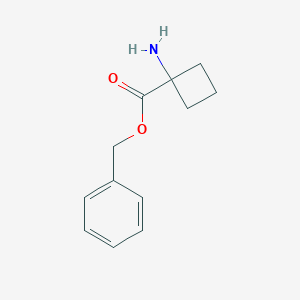

Benzyl 1-aminocyclobutane-1-carboxylate

説明

Benzyl 1-aminocyclobutane-1-carboxylate (CAS: 1250495-98-7) is a cyclobutane derivative featuring a benzyl ester group and an amino substituent on the cyclobutane ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and drug candidates . Its cyclobutane ring confers conformational rigidity, making it valuable in structure-activity relationship (SAR) studies.

特性

IUPAC Name |

benzyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGVWGYZMKMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622597 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125483-56-9 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Dimethyl Sulfate-Mediated Alkylation

Adapting methods from cyclopropane analog synthesis, dimethyl sulfate (1.1–1.5 equiv) and sodium methoxide (1.1–1.5 equiv) in polar aprotic solvents (e.g., DMF) at 90–120°C facilitate the alkylation of 2-acylamino-4-methylthiobutanoic acid esters. While this approach is documented for cyclopropane systems, substituting the thioether with a longer chain (e.g., methylthiopropane) may enable cyclobutane formation. Post-alkylation, hydrolysis with aqueous NaOH and subsequent esterification with benzyl alcohol would yield the target compound.

Industrial-Scale Production and Optimization

Catalytic System Advancements

Industrial protocols prioritize catalyst recovery and solvent recyclability. For esterification, heterogeneous catalysts like Amberlyst-15 or immobilized lipases reduce waste generation. A patent-pending method employs silica-supported sulfonic acid catalysts, achieving 88% benzyl ester yield at 80°C with toluene as an azeotropic solvent.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Coupling-Esterification | CuCl, Na2CO3, DMF, chloroacetic chloride | 70–91% | >97% | High |

| Direct Alkylation | Dimethyl sulfate, NaOMe, DMF | 60–75%* | 85–90%* | Moderate |

| Industrial Esterification | Silica-SO3H, toluene, benzyl alcohol | 88% | 98% | High |

化学反応の分析

Types of Reactions

Benzyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl 1-aminocyclobutanol .

科学的研究の応用

Chemistry

BAC serves as a building block in organic synthesis, particularly in constructing complex molecules. Its reactivity allows for various transformations, making it valuable in synthetic chemistry.

Biology

In biological studies, BAC is investigated for its potential interactions with biomolecules. Its ability to inhibit specific enzymes has been explored:

- Enzyme Inhibition: BAC has shown efficacy in inhibiting ACC oxidase, crucial for ethylene production in plants. This property can delay senescence in cut flowers, indicating agricultural applications .

Medicine

Research into BAC's therapeutic potential is ongoing:

- Drug Development: BAC derivatives are being explored as precursors for synthesizing new pharmaceuticals targeting specific metabolic pathways and receptors .

Industry

In industrial applications, BAC is utilized for producing specialty chemicals and materials due to its unique chemical properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring, amino group | Enzyme inhibition | Lacks benzyl group |

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring | NMDA receptor agonist | Smaller ring size |

| Benzyl 1-aminocyclopentane-1-carboxylate | Cyclopentane ring | Varies | Larger ring size |

BAC's unique structural features allow it to exhibit distinct biological activities compared to similar compounds. The presence of the benzyl group enhances its lipophilicity and influences its interaction with target molecules.

Horticultural Applications

Research indicates that BAC analogs significantly inhibit ACC oxidase activity in cut flowers. This inhibition leads to extended freshness and reduced ethylene production, supporting commercial applications in horticulture .

Pharmacological Characterization

A pharmacological study assessed the effects of BAC on NMDA-associated glycine receptors. While it demonstrated potent activity in vitro, rapid metabolism limits its utility in vivo .

作用機序

The mechanism of action of benzyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclobutane ring provides conformational rigidity, which can influence its binding affinity and specificity towards target molecules .

類似化合物との比較

Table 1: Structural Comparison of Cyclobutane Derivatives

Key Differences :

- This contrasts with 1-benzocyclobutenecarboxylic acid, which lacks the amino group and is fused to an aromatic ring .

- Compared to 1-aminocyclobutane-1-carboxylic acid, the benzyl ester in the target compound increases molecular weight and alters solubility profiles, likely reducing water solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison

Insights :

- The benzyl ester group in the target compound likely reduces water solubility compared to the carboxylic acid analogue.

- Benzyl acetate, a simpler ester, shares similar lipophilicity but lacks the cyclobutane ring and amino group, limiting its utility in medicinal chemistry .

Divergent Roles :

- The amino group in this compound makes it a versatile building block for drug discovery, whereas benzocyclobutenecarboxylic acid is leveraged in materials science due to its strained ring system .

生物活性

Benzyl 1-aminocyclobutane-1-carboxylate (BAC) is a compound that has garnered interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BAC, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, an amino group, and a benzyl ester group. Its molecular formula is . The presence of the benzyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of BAC primarily stems from its interaction with various biomolecules. The mechanisms include:

- Enzyme Inhibition : BAC can act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that analogs of BAC inhibit ACC oxidase, an enzyme critical for ethylene production in plants. This inhibition can delay senescence in cut flowers, indicating potential applications in agriculture and horticulture .

- Protein Interactions : The compound is used in biochemical studies to understand protein interactions and enzyme mechanisms. Its structural features allow it to bind selectively to certain proteins, affecting their activity.

Antioxidant Properties

Research indicates that BAC derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is vital for potential therapeutic applications in diseases linked to oxidative damage.

Antimicrobial Activity

Some studies suggest that BAC may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of BAC, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane derivative | Inhibits growth of tumors |

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane derivative | Neurotropic and analgesic activities |

BAC's structural features provide distinct conformational rigidity compared to other cyclic amino acids, which may enhance its binding affinity to target molecules .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with BAC and its derivatives:

- Inhibition Studies : A study demonstrated that BAC analogs significantly inhibited ACC oxidase from carnation petals, showcasing a competitive inhibition mechanism with a Ki value indicating a strong binding affinity .

- Therapeutic Potential : Research exploring the therapeutic properties of BAC has indicated potential applications in drug design due to its ability to interact with various biological targets .

- Synthesis and Application : The synthesis of BAC involves coupling cyclobutane-1-carboxylic acid with benzylamine using coupling agents like DCC. This synthetic route allows for the production of BAC for use in various biochemical studies.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Benzyl 1-aminocyclobutane-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear respiratory protection (e.g., N95 mask), nitrile gloves, and safety goggles. Use a lab coat and closed-toe shoes .

- Ventilation : Work in a fume hood to minimize inhalation risks. Ensure the laboratory has adequate general ventilation .

- Storage : Store in a cool, dry, well-ventilated area away from strong oxidizers and ignition sources. Use airtight containers to prevent moisture absorption .

- Emergency Measures : Maintain accessible eyewash stations and safety showers. In case of skin contact, wash immediately with soap and water for 15 minutes .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

- Methodological Answer :

- Synthetic Routes : Start with cyclobutane-1-carboxylic acid derivatives. Introduce the benzyl-protected amine group via nucleophilic substitution or coupling reactions (e.g., using benzyl chloroformate).

- Key Parameters :

- Temperature : Optimize between 0–25°C to avoid side reactions from ring strain .

- Catalysts : Consider Lewis acids (e.g., cerium-based catalysts) to enhance reaction efficiency, as seen in analogous ester syntheses .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What analytical methods are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclobutane ring structure and benzyl/amine substituents. Compare peaks to reference spectra of similar cyclobutane derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (CHO, MW 190.24) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the reactivity of this compound in organic synthesis?

- Methodological Answer :

- Ring Strain Effects : The four-membered cyclobutane ring introduces ~26 kcal/mol strain, increasing susceptibility to ring-opening reactions.

- Reactivity :

- Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC). Avoid temperatures >100°C to prevent ring cleavage .

- Catalytic Activation : Use transition-metal catalysts (e.g., Pd or Ru) to leverage strain for cross-coupling or hydrogenation reactions .

Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer :

- Data Gaps : Address missing parameters (e.g., melting point, solubility) via experimental determination:

- Melting Point : Use a capillary tube method with controlled heating (1°C/min increments) .

- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C, quantified by gravimetric analysis .

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) .

Q. How can computational chemistry tools aid in predicting the reactivity and reaction pathways of this compound?

- Methodological Answer :

- Retrosynthesis Planning : Use databases like Reaxys or Pistachio to identify feasible synthetic routes and intermediates .

- Density Functional Theory (DFT) : Calculate transition states and activation energies for ring-opening or substitution reactions. Software: Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects) .

Q. What are the challenges in assessing the toxicological profile of this compound, and how can researchers address them?

- Methodological Answer :

- Data Limitations : Acute toxicity and mutagenicity data are unavailable . Mitigate risks by:

- Ames Test : Conduct bacterial reverse mutation assays (e.g., using Salmonella strains) to screen for mutagenicity .

- In Vitro Cytotoxicity : Use human cell lines (e.g., HepG2) to assess IC values via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。